molecular formula C13H12O3 B14646895 Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- CAS No. 52749-64-1

Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)-

Cat. No.: B14646895
CAS No.: 52749-64-1
M. Wt: 216.23 g/mol
InChI Key: BWANXYUHIYOWFZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- is a chemical compound with a unique structure that includes a naphthalene ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- typically involves the reaction of 3-hydroxy-4-methoxy-2-naphthaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subject to ongoing research to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with different substitution patterns on the aromatic ring.

    Ethanone, 1-(1-hydroxy-2-naphthalenyl)-: Another naphthalene derivative with a hydroxy group at a different position.

Uniqueness

Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

52749-64-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O3/c1-8(14)11-7-9-5-3-4-6-10(9)13(16-2)12(11)15/h3-7,15H,1-2H3

InChI Key

BWANXYUHIYOWFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=C1O)OC

Origin of Product

United States

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